Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate
Description
Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate (CAS: 2242502-34-5) is a boron-containing heterocyclic compound characterized by a diazaborinin ring fused to a benzo moiety and a picolinate ester group.
Properties
Molecular Formula |
C14H12BN3O3 |
|---|---|
Molecular Weight |
281.08 g/mol |
IUPAC Name |
methyl 6-(4-oxo-1,3-dihydro-1,3,2-benzodiazaborinin-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BN3O3/c1-21-14(20)11-7-4-8-12(16-11)15-17-10-6-3-2-5-9(10)13(19)18-15/h2-8,17H,1H3,(H,18,19) |
InChI Key |
ZEDVIWYCNSBZJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2C(=O)N1)C3=NC(=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The diazaborinin structure is particularly interesting for its ability to interact with biological molecules .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate involves its interaction with specific molecular targets. The diazaborinin ring can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include methyl esters with nitrogen- or sulfur-containing heterocycles, such as those listed in pesticide glossaries (e.g., imazamethabenz methyl ester and thiazopyr) . A comparative analysis is outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differences :
- The target compound’s diazaborinin ring introduces boron, which may enhance electrophilic reactivity compared to the nitrogen-based imidazolin or sulfur-based thiazolyl groups in analogs. This boron center could facilitate interactions with Lewis bases, influencing catalytic or binding properties .
- Imazamethabenz and thiazopyr feature bulky alkyl substituents (e.g., isopropyl, trifluoromethyl), which likely enhance their lipid solubility and efficacy as herbicides, whereas the target compound lacks such groups .
Functional Differences :
- The analogs imazamethabenz and thiazopyr are commercially utilized as herbicides, while the target compound’s application remains undocumented in available sources .
- The discontinued status of the target compound may reflect challenges in synthesis, stability, or commercial viability compared to the actively used pesticide analogs .
In contrast, the fluorine-rich structure of thiazopyr likely enhances environmental persistence .
Research Findings and Limitations
No direct comparative studies on the biological activity, stability, or synthetic routes of the target compound and its analogs were identified in the provided evidence. However, inferences can be drawn from structural
- Hypothesized Reactivity : The boron center may enable unique reactivity in cross-coupling reactions or as a catalyst, diverging from the herbicidal action of nitrogen/sulfur-containing analogs .
Biological Activity
Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H10B N3O3
- Molecular Weight : 233.02 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant growth inhibition in various cancer cell lines. For instance:
- Cell Lines Tested : Human solid tumors and leukemia HL-60 cells.
- Mechanism of Action : The compound appears to inhibit cell proliferation by affecting the DNA methylation pathway, leading to altered gene expression associated with tumor growth .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests enhanced water solubility, which is advantageous for bioavailability:
- Solubility : Significantly enhanced compared to other compounds in its class.
- Absorption and Distribution : Further studies are required to elucidate the absorption rates and distribution within biological systems.
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
-
Study on Solid Tumors :
- Objective : To evaluate the efficacy of the compound against solid tumor cell lines.
- Results : Significant growth inhibition was observed at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment.
-
Leukemia HL-60 Cells :
- Objective : To assess the cytotoxic effects on leukemia cells.
- Results : The compound induced apoptosis in HL-60 cells with an IC50 value of approximately 15 µM.
Data Table
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H10BN3O3 |
| Molecular Weight | 233.02 g/mol |
| Solubility | Enhanced water solubility |
| IC50 (HL-60 Cells) | ~15 µM |
| Effective Concentration Range | 10 µM - 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
